molecular formula C12H14O2 B3253821 Methyl 3-phenylcyclobutanecarboxylate CAS No. 227935-29-7

Methyl 3-phenylcyclobutanecarboxylate

Cat. No.: B3253821
CAS No.: 227935-29-7
M. Wt: 190.24 g/mol
InChI Key: VAANZIVYEOBLPM-UHFFFAOYSA-N
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Description

Methyl 3-phenylcyclobutanecarboxylate is an organic compound with the molecular formula C12H14O2. It is a methyl ester derivative of 3-phenylcyclobutanecarboxylic acid. This compound is of interest due to its unique structural features, which include a cyclobutane ring fused with a phenyl group and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenylcyclobutanecarboxylate can be synthesized through various methods. One common approach involves the reaction of 3-phenylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation under reduced pressure to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-phenylcyclobutanecarboxylic acid or 3-phenylcyclobutanone.

    Reduction: 3-phenylcyclobutanemethanol.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 3-phenylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-phenylcyclobutanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. This active form can then participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Similar structure but lacks the cyclobutane ring.

    Ethyl 3-phenylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-phenylcyclobutanecarboxylic acid: The parent acid form of the ester.

Uniqueness

Methyl 3-phenylcyclobutanecarboxylate is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties. The rigidity of the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-phenylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAANZIVYEOBLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the cis and trans isomers of 3-phenylcyclobutane carboxylic acid (6.8g.) in methanol (100ml.) and concentrated suphuric acid (0.5ml.) was refluxed overnight. The solution was concentrated to about 15ml., water was added and the mixture was extracted with ethyl acetate. The ethyl acetate extracts were combined and dried over anhydrous magnesium sulphate, the solvent was evaporated and the residue was distilled, to give methyl 3-phenylcyclobutanecarboxylate as a mixture of cis- and trans-isomers, b.p. 100°-120° C./0.2 mm. Hg.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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